

# Oral Sulopenem Etzadroxil/Probenecid: A Guide for Clinical Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Etzadroxil |           |
| Cat. No.:            | B1359954   | Get Quote |

**Application Notes and Protocols** 

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the recommended dosage and clinical study protocols for the combination drug sulopenem **etzadroxil**/probenecid, marketed as Orlynvah™.[1][2] Sulopenem **etzadroxil** is a prodrug of sulopenem, a novel penem antibacterial agent, co-formulated with probenecid to increase the systemic exposure of sulopenem.[3] Probenecid acts as a renal tubular transport inhibitor, reducing the clearance of sulopenem.[1] This combination has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women with limited or no alternative oral treatment options.[1][4][5][6]

## **Recommended Dosage and Administration**

The recommended dosage of sulopenem **etzadroxil**/probenecid for the treatment of uUTIs is one tablet containing 500 mg of sulopenem **etzadroxil** and 500 mg of probenecid, administered orally twice daily for five days.[1][4][5] It is recommended to be taken with food to enhance bioavailability.[3][4][5]

## **Clinical Study Dosage Regimens**

Clinical trials have evaluated the efficacy and safety of sulopenem **etzadroxil**/probenecid in comparison to other oral antibiotics. The dosing regimens used in key Phase 3 clinical trials are



#### summarized below.

| Trial<br>Identif<br>ier               | Indica<br>tion                                                        | Treat<br>ment<br>Arm                                                | Dosag<br>e                                                       | Frequ<br>ency                                             | Durati<br>on | Comp<br>arator<br>Arm                                                        | Comp<br>arator<br>Dosag<br>e | Comp<br>arator<br>Frequ<br>ency | Comp<br>arator<br>Durati<br>on |
|---------------------------------------|-----------------------------------------------------------------------|---------------------------------------------------------------------|------------------------------------------------------------------|-----------------------------------------------------------|--------------|------------------------------------------------------------------------------|------------------------------|---------------------------------|--------------------------------|
| REAS<br>SURE<br>(NCT0<br>55846<br>57) | Unco<br>mplica<br>ted<br>Urinar<br>y Tract<br>Infecti<br>on<br>(uUTI) | Sulope<br>nem<br>Etzadr<br>oxil/Pr<br>obene<br>cid                  | 500<br>mg /<br>500<br>mg                                         | Twice<br>Daily                                            | 5 Days       | Amoxi<br>cillin/C<br>lavula<br>nate                                          | 875<br>mg /<br>125<br>mg     | Twice<br>Daily                  | 5 Days                         |
| SURE<br>1<br>(NCT0<br>33545<br>98)    | Unco<br>mplica<br>ted<br>Urinar<br>y Tract<br>Infecti<br>on<br>(uUTI) | Sulope<br>nem<br>Etzadr<br>oxil/Pr<br>obene<br>cid                  | 500<br>mg /<br>500<br>mg                                         | Twice<br>Daily                                            | 5 Days       | Ciprofl<br>oxacin                                                            | 250<br>mg                    | Twice<br>Daily                  | 3 Days                         |
| SURE<br>2<br>(NCT0<br>33576<br>14)    | Compli<br>cated<br>Urinar<br>y Tract<br>Infecti<br>on<br>(cUTI)       | IV Sulope nem followe d by oral Sulope nem Etzadr oxil/Pr obene cid | 1000<br>mg<br>(IV)<br>then<br>500<br>mg /<br>500<br>mg<br>(oral) | Once<br>Daily<br>(IV)<br>then<br>Twice<br>Daily<br>(oral) | 7-10<br>Days | IV Ertape nem followe d by oral Ciprofl oxacin or Amoxi cillin/C lavula nate | 1000<br>mg<br>(IV)           | Once<br>Daily<br>(IV)           | 7-10<br>Days                   |



## **Key Clinical Trial Protocols Study Design and Population**

Phase 3 trials, such as the REASSURE study, were typically randomized, multicenter, double-blind, non-inferiority trials.[2][7][8] The primary patient population for uUTI studies consisted of adult women with a clinical diagnosis of uncomplicated urinary tract infection.[1][2]

Inclusion Criteria (General):

- Adult females (typically ≥18 years of age).[9]
- Clinical signs and symptoms consistent with uUTI.
- Presence of pyuria and bacteriuria confirmed by urinalysis and urine culture.

Exclusion Criteria (General):

- Complicated urinary tract infections.[5]
- Known hypersensitivity to beta-lactam antibiotics or probenecid.
- Male patients.
- Pregnancy or breastfeeding.
- Significant renal impairment (specific creatinine clearance thresholds may vary).

## **Efficacy Assessment**

The primary efficacy endpoint in uUTI trials was the overall response rate, which is a composite of clinical cure and microbiological eradication at the test-of-cure (TOC) visit, typically occurring around Day 12.[7]

Experimental Workflow for Efficacy Assessment





Click to download full resolution via product page

Clinical trial workflow for uUTI studies.



#### Definitions:

- Clinical Cure: Resolution of the baseline signs and symptoms of the uUTI to such an extent that no further antimicrobial therapy is warranted.
- Microbiological Eradication: Reduction of the baseline uropathogen count in the urine to <10<sup>3</sup>
   CFU/mL.

#### **Safety Assessment**

Safety was monitored throughout the clinical trials and included the assessment of adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory tests. The most common adverse reactions reported in clinical trials were diarrhea, nausea, headache, and vaginal yeast infection.[10][11]

#### **Mechanism of Action and Pharmacokinetics**

Sulopenem is a penem antibacterial drug that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[12] Probenecid enhances the systemic exposure of sulopenem by inhibiting its renal tubular secretion.[1][12]

Signaling Pathway of Sulopenem **Etzadroxil**/Probenecid Action



Click to download full resolution via product page

Mechanism of action of sulopenem and probenecid.



| Pharmacokinetic Parameter |
|---------------------------|
|---------------------------|

| Parameter       | Sulopenem (with Probenecid) | Note                                     |
|-----------------|-----------------------------|------------------------------------------|
| Bioavailability | Enhanced with food          | A high-fat meal increases absorption.[3] |
| Protein Binding | ~92.9%                      |                                          |
| Half-life       | ~1.8 hours                  | _                                        |
| Elimination     | Primarily renal             | Probenecid reduces renal clearance.[1]   |

#### Conclusion

The combination of sulopenem **etzadroxil** and probenecid provides a valuable oral treatment option for uncomplicated urinary tract infections, particularly in the context of increasing antibiotic resistance. The recommended dosage of 500 mg/500 mg twice daily for five days has been established through robust Phase 3 clinical trials. Researchers and clinicians should adhere to the detailed protocols outlined in these studies to ensure the safe and effective use of this novel antimicrobial agent. The provided information serves as a foundational guide for the design and execution of future clinical investigations and for understanding the clinical application of this drug.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinician.com [clinician.com]
- 2. urologytimes.com [urologytimes.com]
- 3. academic.oup.com [academic.oup.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]



- 5. drugs.com [drugs.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. contemporaryobgyn.net [contemporaryobgyn.net]
- 8. Iterum reports positive results from Phase III trial of oral sulopenem [clinicaltrialsarena.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. FDA greenlights novel treatment for uncomplicated UTI | epocrates [epocrates.com]
- 11. Sulopenem Etzadroxil/Probenecid PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulopenem | Johns Hopkins ABX Guide [hopkinsguides.com]
- To cite this document: BenchChem. [Oral Sulopenem Etzadroxil/Probenecid: A Guide for Clinical Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359954#recommended-dosage-of-sulopenem-etzadroxil-probenecid-for-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com